N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis(1,3-benzodioxole-5-carboxamide)
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Overview
Description
N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis(1,3-benzodioxole-5-carboxamide) is a complex organic compound characterized by its unique structure, which includes a phenyldiazenyl group and benzodioxole carboxamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis(1,3-benzodioxole-5-carboxamide) typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by coupling with benzodioxole carboxamide. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis(1,3-benzodioxole-5-carboxamide) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis(1,3-benzodioxole-5-carboxamide) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis(1,3-benzodioxole-5-carboxamide) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’-(1,3-butadienylidene)bis-
- Benzene, 1,1’-(1,3-propanediyl)bis-
- Benzene, 1,1’-(2-butyne-1,4-diyl)bis-
Uniqueness
N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis(1,3-benzodioxole-5-carboxamide) is unique due to its specific structural features, such as the phenyldiazenyl group and benzodioxole carboxamide moieties. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
547709-57-9 |
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Molecular Formula |
C28H20N4O6 |
Molecular Weight |
508.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxole-5-carbonylamino)-4-phenyldiazenylphenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C28H20N4O6/c33-27(17-6-10-23-25(12-17)37-15-35-23)29-20-8-9-21(32-31-19-4-2-1-3-5-19)22(14-20)30-28(34)18-7-11-24-26(13-18)38-16-36-24/h1-14H,15-16H2,(H,29,33)(H,30,34) |
InChI Key |
MMURKCSSZAMDFX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=C(C=C3)N=NC4=CC=CC=C4)NC(=O)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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